molecular formula C26H23FN2O4S2 B2909965 5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115562-98-5

5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2909965
CAS No.: 1115562-98-5
M. Wt: 510.6
InChI Key: MJFDRBVSKCQQFM-UHFFFAOYSA-N
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Description

5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with amino, fluorophenyl, methoxyphenylsulfonyl, and dimethylphenyl groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, 5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for drug discovery.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as polymers, dyes, and coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions allows it to modulate the activity of these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-((2-chlorophenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone
  • (3-Amino-5-((2-bromophenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone
  • (3-Amino-5-((2-methylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone

Uniqueness

The uniqueness of 5-(2,4-dimethylbenzoyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

[3-amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S2/c1-15-8-13-19(16(2)14-15)23(30)24-22(28)25(26(34-24)29-21-7-5-4-6-20(21)27)35(31,32)18-11-9-17(33-3)10-12-18/h4-14,29H,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFDRBVSKCQQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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